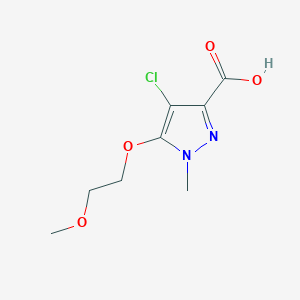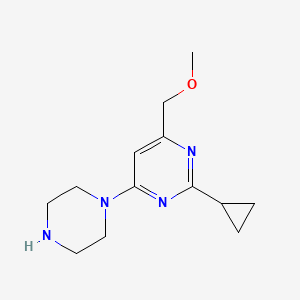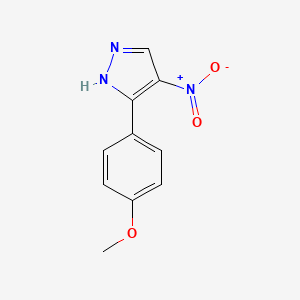
2-Methyl-5-(trifluoromethyl)furan-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(trifluoromethyl)furan-3-carboxylic acid is an organic compound belonging to the furan family, characterized by the presence of a trifluoromethyl group and a carboxylic acid functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(trifluoromethyl)furan-3-carboxylic acid typically involves the reaction of 2-Methyl-5-(trifluoromethyl)furan with a suitable carboxylating agent. One common method is the use of carbon dioxide in the presence of a base, such as sodium hydroxide, under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts to enhance the reaction efficiency is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-5-(trifluoromethyl)furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms .
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-(trifluoromethyl)furan-3-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Methyl-5-(trifluoromethyl)furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activities, such as inhibiting enzyme functions or disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
2-(Trifluoromethyl)furan-3-carboxylic acid: Similar in structure but lacks the methyl group at the 2-position.
5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid: Similar but with a different substitution pattern on the furan ring.
Uniqueness: 2-Methyl-5-(trifluoromethyl)furan-3-carboxylic acid is unique due to the presence of both a methyl and a trifluoromethyl group, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
1464926-20-2 |
|---|---|
Molekularformel |
C7H5F3O3 |
Molekulargewicht |
194.11 g/mol |
IUPAC-Name |
2-methyl-5-(trifluoromethyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C7H5F3O3/c1-3-4(6(11)12)2-5(13-3)7(8,9)10/h2H,1H3,(H,11,12) |
InChI-Schlüssel |
LPHPNVKQRGZXLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(O1)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,4R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B11779751.png)

![7-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine hydrochloride](/img/structure/B11779753.png)




![2-Chloro-4-isobutyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11779773.png)
![4-((4-(tert-Butyl)benzyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11779783.png)
![tert-Butyl 4-(8-cyclopropyl-5,6-dihydrotetrazolo[1,5-a]pyrazin-7(8H)-yl)piperidine-1-carboxylate](/img/structure/B11779784.png)


